molecular formula C22H19ClN4O2 B2925285 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-49-0

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2925285
CAS No.: 899985-49-0
M. Wt: 406.87
InChI Key: TXTSOUYCZMOGIK-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS# 899985-49-0) is a chemical compound with the molecular formula C22H19ClN4O2 and a molecular weight of 406.86 g/mol . This high-purity small molecule is intended for research and development applications exclusively and is not for human or veterinary diagnostic or therapeutic use. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The structure features a chloro group at the 4-position and a carboxamide bridge linked to a 4-ethoxyphenyl ring, which may influence its physicochemical properties and biological interactions . Pyrazolo[3,4-b]pyridine cores are isosteres of purine bases, allowing them to interact with various enzyme active sites and receptors . Researchers are exploring such derivatives for diverse applications, including as kinase inhibitors, and for their potential antiproliferative, antiviral, and anti-inflammatory properties . The specific research value of this analog is associated with investigations into novel bioactive heterocycles, particularly within anticancer and antimalarial research, where pyrazolopyridine-4-carboxamides have shown promising activity . This product is offered for research use only to support such early-stage discovery efforts.

Properties

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-3-29-17-11-9-15(10-12-17)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTSOUYCZMOGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a pyridine carboxylic acid derivative can form the pyrazolo[3,4-b]pyridine core.

    Introduction of Substituents: The chloro, ethoxyphenyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the ethoxyphenyl group can be introduced via an etherification reaction.

    Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between the carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The carboxamide substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent on Carboxamide Molecular Weight Melting Point (°C) Key Features Reference
4-Chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 4-Ethoxyphenyl 437.87* N/A Ethoxy group enhances solubility; moderate lipophilicity. Target
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (ZINC10220409) 2,3-Dihydrobenzodioxinyl ~454.3 N/A Benzodioxane ring increases rigidity and oxidation resistance.
4-Chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 3-Fluorophenyl ~411.8 N/A Fluorine atom improves metabolic stability and membrane permeability.
4-Chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 4-(Acetamidosulfonyl)phenyl 483.9 N/A Sulfonamide group enhances hydrogen bonding; higher molecular weight.

*Calculated molecular weight based on formula C22H18ClN4O2.

Key Observations :

  • Ethoxyphenyl vs. Fluorophenyl : The ethoxy group (target compound) offers better solubility than the fluorine atom (), but the latter may improve metabolic stability .
  • Sulfonamide Derivative : The acetamidosulfonyl group () adds polarity and hydrogen-bonding capacity, which could improve target affinity but reduce cell permeability .

Variations in the Pyrazole Ring Substituents

Alterations at position 1 of the pyrazole ring influence steric effects and binding interactions:

Compound Name Position 1 Substituent Molecular Weight Yield (%) Melting Point (°C) Reference
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl 403.1 68 133–135
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Chlorophenyl 437.1 68 171–172
Target Compound Phenyl 437.87 N/A N/A -

Key Observations :

  • Chlorophenyl at Position 1 : Compound 3b () shows a higher melting point (171–172°C vs. 133–135°C for 3a), likely due to increased crystallinity from the chloro substituent .
  • Phenyl vs. Alkyl Groups : The target compound retains a phenyl group, favoring aromatic interactions, while analogs with alkyl chains (e.g., 1-propyl in ) may exhibit altered pharmacokinetic profiles .

Physicochemical and Structural Insights

  • Crystallinity : Fluorophenyl and chlorophenyl substituents () increase melting points compared to ethoxyphenyl, suggesting stronger intermolecular forces .
  • Hydrogen Bonding : Sulfonamide and carboxamide groups () enable hydrogen bonding with biological targets, while ethoxy groups may engage in hydrophobic interactions .
  • Planarity : The pyrazolo[3,4-b]pyridine core remains planar in analogs (), facilitating stacking interactions .

Biological Activity

The compound 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Synthesis

The structure of the compound features a fused pyrazole and pyridine ring system, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions including cyclization and chlorination processes. The synthetic route may include:

  • Formation of Pyrazolo[3,4-b]pyridine Core : Cyclization of 3-methyl-1-phenylpyrazole with 2-chloropyridine.
  • Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
  • Attachment of Ethoxyphenyl Group : Nucleophilic substitution reaction to introduce the ethoxyphenyl moiety.
  • Formation of Carboxamide Group : Final modifications to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including our compound of interest. The following table summarizes key findings on its cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-726Induces cell cycle arrest and apoptosis
HCT11649.85Blocks G2/M phase; downregulates Bcl-2, upregulates Bax
A54973Induces autophagy without apoptosis

These results indicate that the compound exhibits significant growth inhibition in multiple cancer types through mechanisms involving apoptosis and cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer effects, compounds in this class have shown promise as anti-inflammatory agents. Research indicates that pyrazolo[3,4-b]pyridines can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

  • Xia et al. (2022) : This study synthesized several pyrazole derivatives and evaluated their antitumor activity. The compound exhibited significant cytotoxic effects against A549 cell lines, demonstrating its potential as an anticancer agent .
  • Fan et al. (2022) : Investigated the effects of similar compounds on various cancer cell lines, noting that certain derivatives induced autophagy without triggering apoptosis, suggesting a unique mechanism of action that could be leveraged for therapeutic purposes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?

The synthesis typically involves multi-step processes, including:

  • Heterocyclic Core Formation : Condensation of substituted pyrazole or pyridine precursors under reflux conditions with catalysts like acetic acid or DMF .
  • Carboxamide Coupling : Reaction of the pyrazolo[3,4-b]pyridine intermediate with 4-ethoxyaniline using coupling reagents (e.g., EDC/HOBt) in anhydrous DCM .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the final product . Key challenges include optimizing reaction yields (often 50-70%) and minimizing byproducts like unreacted intermediates.

Q. How is structural confirmation achieved for this compound?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., chloro, ethoxyphenyl) and confirm carboxamide bond formation .
  • X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C–Cl: 1.73 Å) and angles, resolving ambiguities in heterocyclic ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 461.12) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Substituent-Specific SAR Studies : Systematic variation of substituents (e.g., replacing chloro with trifluoromethyl) reveals steric/electronic effects on receptor binding .
  • Bioassay Standardization : Use of consistent in vitro models (e.g., enzyme inhibition assays with IC50_{50} comparisons) minimizes variability .
  • Meta-Analysis : Cross-referencing data from analogs (e.g., pyridinylmethyl vs. phenyl groups) identifies trends in potency or selectivity .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., kinase domains), highlighting key interactions (e.g., hydrogen bonds with ethoxyphenyl) .
  • QSAR Models : Quantitative structure-activity relationships correlate logP values (<4.5) with enhanced membrane permeability .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What in vivo experimental designs are suitable for evaluating pharmacokinetic properties?

  • ADME Profiling :
  • Absorption : Oral gavage in rodents with plasma LC-MS/MS analysis to determine Cmax_{max} and Tmax_{max} .
  • Metabolism : Liver microsome assays identify major metabolites (e.g., O-deethylation of the ethoxyphenyl group) .
    • Toxicity Screening : Acute toxicity studies (OECD guidelines) at 50-200 mg/kg doses monitor hepatic/renal biomarkers .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for pyrazolo[3,4-b]pyridine derivatives?

  • Reaction Parameter Optimization : Adjusting temperature (e.g., 80°C vs. 110°C) or catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) improves reproducibility .
  • Byproduct Identification : HPLC-MS detects side products (e.g., dimerized intermediates), guiding purification protocol revisions .
  • Cross-Validation : Replicating published procedures with controlled humidity (<30% RH) reduces variability in hygroscopic intermediates .

Methodological Tables

Q. Table 1. Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole Formation1,3-Diketone + Hydrazine, AcOH, 80°C65
ChlorinationPOCl3_3, DMF, reflux72
Amide Coupling4-Ethoxyaniline, EDC, HOBt, DCM58

Q. Table 2. Key Spectroscopic Data

TechniqueKey Peaks/DataInterpretation
1^1H NMR (400 MHz, DMSO-d6)δ 8.52 (s, 1H, pyridine-H)Confirms heterocyclic core
HRMS (ESI)m/z 461.12 [M+H]+^+Validates molecular formula (C22_{22}H17_{17}ClN4_4O2_2)

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